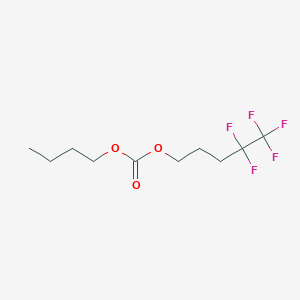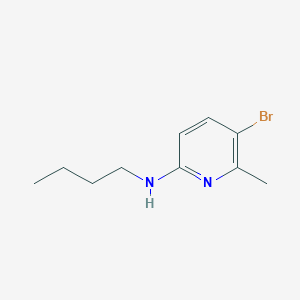![molecular formula C7H11NO6S B12082347 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide oxalate](/img/structure/B12082347.png)
2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide oxalate is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a sulfur atom and a nitrogen atom within a seven-membered ring, which is fused to a three-membered ring. The oxalate form of this compound is often used in various chemical and pharmaceutical applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide oxalate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing both sulfur and nitrogen atoms. The reaction conditions often include the use of a base to facilitate the cyclization process and the addition of an oxidizing agent to introduce the dioxide functionality .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can be used to modify the sulfur dioxide group to other sulfur-containing functionalities.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to sulfone derivatives, while reduction can yield thiol or thioether derivatives .
Scientific Research Applications
2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide oxalate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide oxalate involves its interaction with specific molecular targets. The sulfur and nitrogen atoms in the spirocyclic ring can form coordination complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound’s ability to undergo various chemical reactions allows it to modify biological molecules, leading to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane oxalate: Similar structure but with an oxygen atom instead of sulfur.
2-Thia-6-azaspiro[3.3]heptane-2,2-dioxide hydrochloride: Similar structure but in hydrochloride form.
2-Thia-6-azaspiro[3.3]heptane, 6-methyl-, 2,2-dioxide: Similar structure with a methyl group substitution.
Uniqueness
2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide oxalate is unique due to its specific combination of sulfur and nitrogen atoms within a spirocyclic structure, which imparts distinct chemical and biological properties. Its oxalate form enhances its stability and solubility, making it suitable for various applications .
Properties
Molecular Formula |
C7H11NO6S |
|---|---|
Molecular Weight |
237.23 g/mol |
IUPAC Name |
2λ6-thia-6-azaspiro[3.3]heptane 2,2-dioxide;oxalic acid |
InChI |
InChI=1S/C5H9NO2S.C2H2O4/c7-9(8)3-5(4-9)1-6-2-5;3-1(4)2(5)6/h6H,1-4H2;(H,3,4)(H,5,6) |
InChI Key |
NSQRRRPOCBOGLY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN1)CS(=O)(=O)C2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


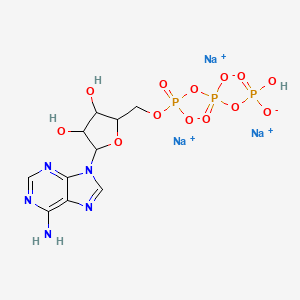
![(5-Bromo-1-cyclopropyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B12082275.png)
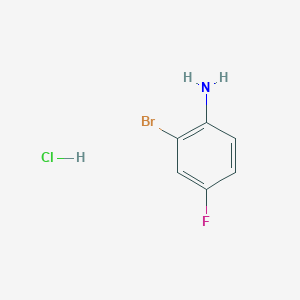
![3-[(2-Fluoro-5-methylphenoxy)methyl]pyrrolidine](/img/structure/B12082286.png)
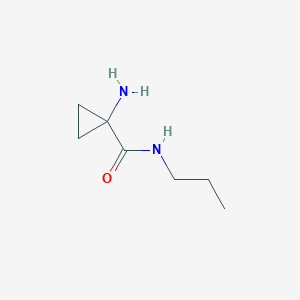


![6-(3-Fluorophenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12082314.png)



![triazanium;[5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-[(E)-tetracos-15-enoyl]sulfanylethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B12082331.png)
